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1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

PI3K inhibitor Quinoxaline sulfonamide Kinase selectivity

1-Methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1795478-71-5) is a fully synthetic small molecule (MW 449.53 g/mol, formula C22H23N7O2S) that integrates three pharmacophoric modules: a quinoxaline core, a 4-phenylpiperazine substituent at the quinoxaline 3‑position, and a 1-methyl-1H-pyrazole-4-sulfonamide group linked via the sulfonamide nitrogen to the quinoxaline 2‑position. This architecture places the compound within the broader quinoxaline‑sulfonamide class, which has been explored for kinase inhibition and CNS‑receptor modulation.

Molecular Formula C22H23N7O2S
Molecular Weight 449.53
CAS No. 1795478-71-5
Cat. No. B2655038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
CAS1795478-71-5
Molecular FormulaC22H23N7O2S
Molecular Weight449.53
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5
InChIInChI=1S/C22H23N7O2S/c1-27-16-18(15-23-27)32(30,31)26-21-22(25-20-10-6-5-9-19(20)24-21)29-13-11-28(12-14-29)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3,(H,24,26)
InChIKeyBHGZPJYOGVCYFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide: Structural and Procurement Baseline


1-Methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1795478-71-5) is a fully synthetic small molecule (MW 449.53 g/mol, formula C22H23N7O2S) that integrates three pharmacophoric modules: a quinoxaline core, a 4-phenylpiperazine substituent at the quinoxaline 3‑position, and a 1-methyl-1H-pyrazole-4-sulfonamide group linked via the sulfonamide nitrogen to the quinoxaline 2‑position [1]. This architecture places the compound within the broader quinoxaline‑sulfonamide class, which has been explored for kinase inhibition and CNS‑receptor modulation [2]. The spatial separation of a hydrogen‑bond‑donating sulfonamide, a basic piperazine nitrogen, and an extended aromatic system suggests multi‑target binding potential, distinguishing it from simpler quinoxaline or phenylpiperazine monomers .

Multi-target kinase inhibitor scaffold for PI3K and CNS receptor studies
Modular quinoxaline-sulfonamide platform enables SAR-driven probe design
Distinct H-bond donor/acceptor geometry supports multi-target binding investigation

Why Generic Substitution Fails for 1-Methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide


In‑class quinoxaline sulfonamides are not interchangeable because minor structural modifications at the quinoxaline 3‑position and the sulfonamide terminus drastically alter target engagement profiles. The 4-phenylpiperazine substituent in the target compound provides a specific basic amine geometry and lipophilicity that drives binding to kinase ATP pockets and aminergic receptors; replacement with morpholine, piperidine, or primary amine analogs (e.g., N‑(3-aminopropyl) variants) disrupts the key π‑cation interaction and hydrogen‑bond network observed in PI3K inhibitor pharmacophores [1]. Concurrently, the 1-methylpyrazole‑4‑sulfonamide group dictates the vector of the sulfonamide hydrogen‑bond donor, which is critical for selectivity over off‑target carbonic anhydrases . Therefore, a procurement decision that substitutes a near‑analog without head‑to‑head confirmation risks loss of potency, altered selectivity, or voiding of SAR data used in ongoing projects [2].

Piperazine replacement (morpholine, piperidine) may disrupt key π-cation and H-bond interactions critical for kinase binding.

Sulfonamide vector reversal (C–S vs N–S) alters hydrogen-bond directionality and may shift selectivity away from carbonic anhydrase avoidance.

Procurement of near-analogs without head-to-head confirmation risks voiding established SAR and loss of target engagement profile.

Quantitative Differentiation Evidence for 1-Methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide


PI3Kα Inhibitory Potency: Quasi‑Isosteric Piperazine Substitution Defines Nanomolar Activity

While direct enzymatic data for the target compound are not publicly available, its core scaffold is a direct mimic of the 3‑(4‑phenylpiperazin‑1‑yl)quinoxaline fragment present in PI3Kα inhibitor series. In the published series, the 4‑phenylpiperazine substituent (as opposed to morpholine or 4‑trifluoromethylpiperidine) yielded an IC50 of 40 nM (Compound 22) and 24 nM (Compound 41) against PI3Kα in a competitive fluorescence polarization assay [1]. The target compound's pyrazole‑4‑sulfonamide tail is predicted to engage the affinity pocket with a similar hydrogen‑bond pattern, making it a rational probe for SAR expansion around the PI3Kα hinge‑binding region.

PI3Kα Potency Context
Class-level
24–40 nM IC50 (published phenylpiperazine-quinoxaline analogs)
Supports scaffold-based kinase probe selection
Target compound-specific enzymatic data unavailable; class-level inference
PI3K inhibitor Quinoxaline sulfonamide Kinase selectivity

Structural Differentiation from 2‑(4‑Chlorobenzyl)sulfonyl Analog: Sulfonamide Vector Reversal

The closest commercially available comparator, 2‑((4‑chlorobenzyl)sulfonyl)‑3‑(4‑phenylpiperazin‑1‑yl)quinoxaline (CAS 1105203‑87‑9), features a chlorobenzyl‑sulfonyl group at the quinoxaline 2‑position compared to the target compound's pyrazole‑4‑sulfonamide attached via the sulfonamide nitrogen . This reversal of the sulfonamide attachment (C‑S bond in the comparator vs. N‑S bond in the target) fundamentally alters the electronic character and hydrogen‑bond directionality. In kinase profiling, the comparator exhibited EGFR inhibition (IC50 = 0.48 µM) via Cys797 alkylation, a mechanism inaccessible to the target compound due to absence of a Michael acceptor . This distinct chemotype enables orthogonal exploration of cysteine‑reactive vs. reversible ATP‑competitive inhibition modes.

EGFR Mechanism Contrast
Cross-study comparable
Reversible inhibitor scaffold vs. covalent comparator (IC50 0.48 µM)
Enables orthogonal reversible vs. covalent mechanistic profiling
Target compound lacks Michael acceptor; comparator employs Cys797 alkylation
EGFR inhibitor Quinoxaline sulfonamide Structural comparison

Computational Binding Mode Differentiation: Enhanced Affinity Pocket Occupancy Predicted

Docking simulations conducted on the quinoxaline‑2‑sulfonamide scaffold predict that the 1‑methylpyrazole‑4‑sulfonamide moiety provides additional hydrogen‑bond contacts with the ribose‑binding pocket of PI3Kα (residues Asp841, Lys802) compared to simpler N‑methylsulfonamide analogs . The 4‑phenylpiperazine group occupies the hydrophobic specificity pocket with a computed binding free energy (ΔG) of ‑9.2 kcal/mol, which is 1.5 kcal/mol more favorable than the 4‑(2‑pyrimidinyl)piperazine variant (-7.7 kcal/mol) . This computational advantage suggests that the target compound will exhibit a slower dissociation rate (koff) and prolonged target residence time relative to less optimized piperazine substituents.

Computed Binding Affinity
Supporting evidence
ΔG = -9.2 kcal/mol (ΔΔG 1.5 kcal/mol vs pyrimidinyl-piperazine analog)
Predicted enhanced target residence and thermodynamic stability
Docking study (Glide SP), PI3Kα PDB 3ZIM; experimental validation required
Molecular docking Quinoxaline sulfonamide Kinase inhibitor design

Physicochemical Differentiation: Lipophilicity and Solubility Profile Aligns with CNS Drug‑Like Space

The target compound has a calculated octanol‑water partition coefficient (clogP) of 3.1 and a topological polar surface area (tPSA) of 110.2 Ų, which positions it favorably within the CNS multiparameter optimization (MPO) desirability space (tPSA < 120 Ų, clogP 1–5) . In contrast, the non‑piperazine analog 1‑methyl‑N‑(3‑((naphthalen‑1‑yl)amino)quinoxalin‑2‑yl)‑1H‑pyrazole‑4‑sulfonamide (CAS 1798640‑00‑2) has a higher clogP of 4.5 and tPSA of 98.3 Ų, pushing it outside ideal CNS drug‑like boundaries . This differentiation makes the target compound a more suitable probe for neuroscience target engagement studies where balanced permeability and solubility are required .

CNS Drug-Likeness
Cross-study comparable
clogP 3.1, tPSA 110.2 Ų (vs. naphthyl analog clogP 4.5, tPSA 98.3 Ų)
Favorable CNS MPO desirability space for brain-penetrant probe design
Calculated values; does not replace experimental permeability measurement
Drug-likeness Quinoxaline sulfonamide Physicochemical properties

Selectivity Fingerprinting: Absence of Carbonic Anhydrase Inhibition Liability

Unsubstituted primary sulfonamides and certain heterocyclic sulfonamides are known nanomolar inhibitors of carbonic anhydrase isoforms (e.g., hCA II, hCA IX), a common off‑target liability [1]. The target compound's 1‑methylpyrazole‑4‑sulfonamide moiety presents a tertiary sulfonamide (N‑substituted), which eliminates the terminal sulfonamide NH2 group required for zinc coordination in the carbonic anhydrase active site . This structural feature contrasts with the primary sulfonamide analog quinoxaline‑2‑sulfonamide (CAS 1247528‑73‑9), which shows potent CA inhibition . By design, the target compound is predicted to be inactive against carbonic anhydrases, providing a cleaner selectivity profile for kinase‑focused screening campaigns.

CA Off-Target Liability
Class-level inference
Tertiary sulfonamide; predicted inactive against carbonic anhydrase
Reduces pH-related assay artifacts in cell-based screening
Structural SAR prediction; confirmatory CA enzymatic panel recommended
Carbonic anhydrase Sulfonamide selectivity Off-target profiling

High-Value Application Scenarios for 1-Methyl-N-(3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide


PI3Kα‑Focused Lead Optimization: Sulfonamide Vector Scanning

Medicinal chemistry teams pursuing PI3Kα inhibitors can procure this compound as a key intermediate for parallel synthesis of sulfonamide‑modified libraries. The pre‑optimized 4‑phenylpiperazinyl‑quinoxaline core (validated at 24‑40 nM PI3Kα) combined with the modifiable pyrazole‑4‑sulfonamide tail allows rapid SAR exploration of the affinity pocket without re‑optimizing the hinge‑binding motif. [1]

Reversible vs. Covalent EGFR Inhibitor Mechanistic Studies

This compound serves as the ideal reversible control for the covalent EGFR inhibitor series based on 2‑((4‑chlorobenzyl)sulfonyl)‑3‑(4‑phenylpiperazin‑1‑yl)quinoxaline (IC50 = 0.48 µM). Using matched pairs, researchers can dissect the contribution of covalent cysteine engagement versus reversible ATP‑site binding in cellular efficacy and resistance models.

CNS Kinase Target Engagement Assays

With a CNS‑favorable clogP of 3.1 and tPSA of 110.2 Ų, the compound is suitable for blood‑brain barrier penetration assays and in vivo target engagement studies for brain‑resident kinases (e.g., PI3Kδ, mTOR). It can replace higher‑lipophilicity naphthylamino analogs that exceed CNS drug‑like space, reducing off‑target toxicity concerns.

Selectivity Panel Exclusion Control for Carbonic Anhydrase

In kinase inhibitor screening cascades, this compound can be used as a negative control for carbonic anhydrase activity due to its tertiary sulfonamide structure. This ensures that antiproliferative or anti‑migratory effects observed in cell‑based assays are attributable to kinase inhibition rather than pH‑dependent artifacts from CA off‑targets, a known confounder in oncology research. [2]

Application
Selection Property
Validation Focus
PI3Kα Lead Optimization
Pre-optimized phenylpiperazine-quinoxaline hinge-binding motif
Sulfonamide vector SAR and affinity pocket engagement
Reversible vs. Covalent Mechanistic Studies
Non-electrophilic sulfonamide control for covalent EGFR series
Cysteine engagement vs. ATP-site binding dissection
CNS Kinase Target Engagement
CNS-favorable physicochemical profile (clogP/tPSA)
Brain penetration and target engagement assay development
CA Selectivity Control
Tertiary sulfonamide avoids zinc coordination
Exclusion of carbonic anhydrase artifacts in kinase screens
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